N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide
Description
N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide is a thiophene-derived compound characterized by a 5-(1-hydroxyethyl) substituent on the thiophene ring, linked via an ethyl group to an isobutyramide moiety. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., thiophene-based quinolones and sulfonates) highlight its relevance in medicinal chemistry, particularly in antibacterial and CNS-targeting applications .
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)12(15)13-7-6-10-4-5-11(16-10)9(3)14/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNUNCSHRNKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(S1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where ethylene oxide reacts with a thiophene derivative to form the hydroxyethyl-substituted thiophene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
Oxidation: Formation of carbonyl-substituted thiophene derivatives
Reduction: Regeneration of hydroxyethyl-substituted thiophene
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiophene Derivatives
The hydroxyethyl group at the 5-position of the thiophene ring distinguishes this compound from analogs such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005) and N-[2-(5-(methylthio)thiophen-2-yl)ethyl] derivatives (Foroumadi et al., 2006). Key differences include:
- Hydroxyethyl vs.
- Amide vs. Quinolone Linkage: The isobutyramide group may reduce steric hindrance compared to bulkier quinolone systems, possibly affecting receptor binding or metabolic stability .
Physicochemical Properties
Biological Activity
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 241.35 g/mol
- CAS Number : 2034492-26-5
The compound features a thiophene ring substituted with a hydroxyethyl group and an isobutyramide moiety. The structural components contribute to its unique interactions with biological targets, enhancing its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their stability and function.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme activity or receptor binding.
- Amide Interaction : The amide group may facilitate further interactions through hydrogen bonding or dipole-dipole interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's unique structure may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in cell culture models, indicating a mechanism that could be beneficial in treating inflammatory diseases.
Synthesis and Testing
The synthesis of this compound involves several steps:
- Formation of the thiophene ring via methods like the Paal-Knorr synthesis.
- Introduction of the hydroxyethyl group using a Grignard reaction.
- Amidation with isobutyryl chloride under basic conditions.
These synthetic routes have been optimized for yield and purity, making the compound accessible for further biological testing.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against similar compounds:
| Compound Name | Activity | Notes |
|---|---|---|
| Thiophene Derivative | Moderate Antimicrobial | Lacks hydroxyethyl group |
| Isobutyramide | Low Activity | Does not exhibit significant biological activity |
| 2-Hydroxyethylthiophene | Moderate Activity | Less effective than target compound |
These comparisons highlight the enhanced biological activity attributed to the specific structural features of this compound.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Formulation Development : To explore delivery methods that enhance bioavailability and efficacy.
Q & A
Q. What synthetic routes are most effective for producing N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide with high purity?
The synthesis involves multi-step reactions, including thiophene functionalization and amide coupling. Key steps include introducing the hydroxyethyl group via nucleophilic substitution or oxidation-reduction reactions, followed by amidation with isobutyryl chloride. Optimization of reaction conditions (temperature, solvent polarity, catalyst use) is critical to minimize side products. Purification is typically achieved through column chromatography or recrystallization, with yields monitored via TLC and NMR .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To verify functional groups and connectivity.
- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation.
- FT-IR spectroscopy : To identify amide bonds (C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography : Using SHELX software for structural refinement when suitable crystals are obtained .
Q. What stability testing protocols are recommended for this compound under physiological conditions?
Conduct accelerated stability studies at varying pH (1.2–7.4) and temperatures (25–37°C) using HPLC to monitor degradation. Forced degradation studies (oxidative, photolytic) identify vulnerable sites. Mass balance analysis ensures degradation products are accounted for .
Q. What chromatographic methods are suitable for purifying the compound from reaction byproducts?
Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) effectively separates polar impurities. Preparative TLC or flash chromatography (ethyl acetate/hexane) is used for intermediate purification. Purity is validated by ≥95% HPLC area percentage .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR spectra for this compound?
Cross-validate with 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Compare experimental shifts with DFT-calculated values. Investigate tautomeric forms via pH-controlled experiments and validate with mass spectrometry. Contamination is ruled out by repeating synthesis under inert conditions .
Q. What experimental strategies determine the binding mode of this compound with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics.
- Isothermal titration calorimetry (ITC) : Profiles thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Validated by mutagenesis studies. Conflicting data require orthogonal validation via competitive binding assays or X-ray co-crystallography .
Q. How can the hydroxyethylation step be optimized to improve regioselectivity?
- Catalyst screening : Palladium complexes for directed C-H activation.
- Solvent optimization : Polar aprotic solvents enhance reaction efficiency.
- Computational modeling : Predicts reactive sites via transition-state analysis. Protecting groups (e.g., acetyl) prevent undesired side reactions .
Q. What mechanistic approaches elucidate the compound’s metabolic pathways in hepatic microsomal assays?
- LC-MS/MS : Identifies phase I/II metabolites.
- Cytochrome P450 inhibition studies : Pinpoints metabolic enzymes.
- Stable isotope-labeled analogs : Track metabolic fate. Molecular dynamics simulations predict enzyme-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
